Emicymarin
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Overview
Description
Emicymarin is a steroid glycoside belonging to the cardenolide class of compounds. It is known for its potent biological activity, particularly its ability to inhibit the sodium-potassium ATPase enzyme. The molecular formula of this compound is C30H46O9, and it has a molecular weight of 550.696 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emicymarin typically involves the glycosylation of periplogenin with a suitable sugar donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, particularly plants belonging to the Apocynaceae family. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Emicymarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced glycosides.
Substitution: This compound can undergo substitution reactions, particularly at the glycosidic linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized glycosides, reduced glycosides, and substituted glycosides, each with varying degrees of biological activity .
Scientific Research Applications
Emicymarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme inhibition.
Biology: Employed in research on cellular ion transport mechanisms due to its ability to inhibit sodium-potassium ATPase.
Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Mechanism of Action
Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making this compound a potent cardiotonic agent .
Comparison with Similar Compounds
Similar Compounds
Ouabain: Another cardenolide with similar sodium-potassium ATPase inhibitory activity.
Digoxin: A well-known cardiotonic glycoside used in the treatment of heart failure.
Strophanthin: A compound closely related to Emicymarin with similar biological activity.
Uniqueness
This compound is unique due to its specific glycosylation pattern and its potent inhibitory effect on the sodium-potassium ATPase enzyme. Compared to other similar compounds, this compound exhibits a higher degree of selectivity and potency, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C30H46O9 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3 |
InChI Key |
MABTYQWWFMMYTE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |
Synonyms |
emicymarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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